8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one
Overview
Description
8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, also known as this compound, is a useful research compound. Its molecular formula is C18H19N3O and its molecular weight is 293.4 g/mol. The purity is usually 95%.
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of FK 1052 involves several steps:
Condensation Reaction: The condensation of 10-methyl-6,7,8,9-tetrahydropyrido[1,2-a]indol-6-one with 5-methyl-1-(triphenylmethyl)-1H-imidazole-4-carboxaldehyde using butyllithium in tetrahydrofuran yields an intermediate compound.
Acetylation: This intermediate is then treated with acetic anhydride in pyridine to form an acetoxy derivative.
Elimination Reaction: The acetoxy derivative undergoes elimination of acetic acid in hot toluene to form a methylene derivative.
Hydrogenation: The methylene derivative is hydrogenated using hydrogen gas over palladium on carbon in dimethylformamide/ethanol to yield another intermediate.
Deprotection: Finally, the compound is deprotected in hot acetic acid/water to obtain FK 1052.
Industrial Production Methods: The industrial production of FK 1052 follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated synthesis systems and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: FK 1052 can undergo oxidation reactions, particularly at the indole ring.
Reduction: The compound can be reduced, especially during the hydrogenation step in its synthesis.
Substitution: FK 1052 can participate in substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas over palladium on carbon is commonly used.
Substitution: Reagents such as butyllithium and acetic anhydride are used.
Major Products: The major products formed from these reactions include various intermediates that eventually lead to the formation of FK 1052 .
Scientific Research Applications
Chemistry: FK 1052 is used as a model compound in studying dual receptor antagonists and their synthesis .
Biology: In biological research, FK 1052 is used to study the effects of serotonin receptor antagonism on various physiological processes .
Medicine: FK 1052 has been investigated for its potential use in treating chemotherapy-induced nausea and vomiting due to its dual receptor antagonistic properties .
Industry: In the pharmaceutical industry, FK 1052 is used in the development of new drugs targeting serotonin receptors .
Mechanism of Action
FK 1052 exerts its effects by antagonizing serotonin 3 and serotonin 4 receptors. This dual antagonism helps in reducing nausea and vomiting by blocking the action of serotonin at these receptors . The molecular targets include the serotonin receptors located in the gastrointestinal tract and the central nervous system .
Comparison with Similar Compounds
Ondansetron: A serotonin 3 receptor antagonist used to prevent nausea and vomiting.
Granisetron: Another serotonin 3 receptor antagonist with similar applications.
Uniqueness: FK 1052 is unique due to its dual antagonistic action on both serotonin 3 and serotonin 4 receptors, which provides a broader spectrum of activity compared to compounds like ondansetron and granisetron that primarily target serotonin 3 receptors .
Biological Activity
8,9-Dihydro-10-methyl-7-((5-methyl-1H-imidazol-4-yl)methyl)pyrido(1,2-a)indol-6(7H)-one, commonly referred to as FK 1052, is a heterocyclic compound with significant biological activity. It has garnered attention for its potential therapeutic applications, particularly in the modulation of serotonin pathways. This article explores the compound's biological activity, synthesis, and pharmacological implications.
FK 1052 has a molecular formula of C18H19N3O and a molecular weight of 293.4 g/mol. Its structure features a pyridoindole framework with an imidazole substitution that influences its chemical reactivity and biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H19N3O |
Molecular Weight | 293.4 g/mol |
CAS Number | 129299-72-5 |
IUPAC Name | 10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
FK 1052 primarily acts as a selective antagonist of the 5-hydroxytryptamine type 3 receptor (5-HT3) . This receptor plays a crucial role in neurotransmission and gastrointestinal motility. The compound's ability to inhibit this receptor suggests potential therapeutic uses in managing conditions such as anxiety and chemotherapy-induced nausea .
Interaction with Biological Targets
Studies have shown that FK 1052 competes effectively with serotonin for binding sites on the 5-HT3 receptor. This competitive binding is critical for its pharmacological efficacy. Additionally, investigations into its pharmacokinetics reveal favorable absorption characteristics and metabolic stability, essential for evaluating its therapeutic potential .
Biological Activities
Recent research highlights several biological activities associated with FK 1052:
- Antitumor Activity : FK 1052 has demonstrated significant antitumor effects in various cancer cell lines. For instance, it was evaluated alongside other compounds for cytotoxicity against human colorectal carcinoma (HCT-116), breast adenocarcinoma (MCF-7), liver carcinoma (HepG2), and lung carcinoma (A549) using the MTT assay .
- Antidepressant Effects : Given its action on the serotonin system, FK 1052 may have antidepressant properties, although further studies are needed to establish its efficacy in clinical settings.
- Antimicrobial Properties : Some derivatives related to FK 1052 have shown antibacterial activity against pathogens like Staphylococcus aureus, suggesting a broader spectrum of biological activity .
Case Studies
Several studies have explored the biological effects of FK 1052:
Study on Antitumor Activity
In a comparative study involving various synthesized compounds, FK 1052 exhibited notable cytotoxicity against HepG2 cells with an IC50 value significantly lower than that of standard drugs like doxorubicin. The mechanism of action included inducing apoptosis and cell cycle arrest in cancer cells .
Pharmacokinetic Studies
Pharmacokinetic evaluations indicated that FK 1052 has a favorable absorption profile and metabolic stability, which are crucial for its potential use as a therapeutic agent. These studies included assessments of bioavailability and half-life in animal models .
Properties
CAS No. |
129299-72-5 |
---|---|
Molecular Formula |
C18H19N3O |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
10-methyl-7-[(5-methyl-1H-imidazol-4-yl)methyl]-8,9-dihydro-7H-pyrido[1,2-a]indol-6-one |
InChI |
InChI=1S/C18H19N3O/c1-11-14-5-3-4-6-17(14)21-16(11)8-7-13(18(21)22)9-15-12(2)19-10-20-15/h3-6,10,13H,7-9H2,1-2H3,(H,19,20) |
InChI Key |
AEKQMJRJRAHOAP-UHFFFAOYSA-N |
SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |
Canonical SMILES |
CC1=C2CCC(C(=O)N2C3=CC=CC=C13)CC4=C(NC=N4)C |
Synonyms |
8,9-dihydro-10-dihydro-10-methyl-7-((5-methyl-4-imidazolyl)methyl)pyrido-(1-2a)-indol-6(7H)-one FK 1052 FK 1052, (+)-isomer FK 1052, (-)-isomer FK 1052, hydrochloride FK 1052, hydrochloride, (+)-isomer FK-1052 FK1052 |
Origin of Product |
United States |
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